molecular formula C23H21ClN4O4 B10944008 4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10944008
M. Wt: 452.9 g/mol
InChI Key: ZGHFOQAGNARTMT-UHFFFAOYSA-N
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Description

4-[((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, substituted with a chloromethylphenoxy group and a furan ring, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the pyrazole core: This is typically achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the chloromethylphenoxy group: This step involves the reaction of the pyrazole intermediate with 4-chloro-3-methylphenol in the presence of a suitable base.

    Attachment of the furan ring: The furan ring is introduced via a condensation reaction with furfural.

    Final assembly: The final compound is formed through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloromethyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid: Shares the chloromethylphenoxy group but differs in the overall structure and functional groups.

    4-Chloro-3-formylcoumarin: Contains a similar chloromethylphenoxy moiety but is part of the coumarin family.

    4-{(E)-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL 4-CHLOROBENZOATE: Features a furan ring and chloromethyl group but has a different core structure.

Uniqueness

The uniqueness of 4-[((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21ClN4O4

Molecular Weight

452.9 g/mol

IUPAC Name

4-[[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C23H21ClN4O4/c1-15-10-16(7-8-20(15)24)31-14-19-6-5-18(32-19)12-25-21-13-27-28(2)22(21)23(29)26-11-17-4-3-9-30-17/h3-10,12-13H,11,14H2,1-2H3,(H,26,29)

InChI Key

ZGHFOQAGNARTMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=NC3=C(N(N=C3)C)C(=O)NCC4=CC=CO4)Cl

Origin of Product

United States

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